molecular formula C9H9BrN2 B2976092 2-(3-Bromopyridin-2-yl)-2-methylpropanenitrile CAS No. 1415018-68-6

2-(3-Bromopyridin-2-yl)-2-methylpropanenitrile

Cat. No.: B2976092
CAS No.: 1415018-68-6
M. Wt: 225.089
InChI Key: PXTFAFJKPMABGV-UHFFFAOYSA-N
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Description

2-(3-Bromopyridin-2-yl)-2-methylpropanenitrile is a nitrile-containing heterocyclic compound featuring a pyridine ring substituted with a bromine atom at the 3-position and a 2-methylpropanenitrile group at the adjacent 2-position. For instance, nitrile derivatives are common intermediates in medicinal chemistry due to their reactivity in cycloaddition and nucleophilic substitution reactions .

Properties

IUPAC Name

2-(3-bromopyridin-2-yl)-2-methylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-9(2,6-11)8-7(10)4-3-5-12-8/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTFAFJKPMABGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=C(C=CC=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromopyridin-2-yl)-2-methylpropanenitrile typically involves the bromination of a pyridine derivative followed by the introduction of a nitrile group. One common method involves the reaction of 3-bromopyridine with a suitable nitrile precursor under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as toluene or ethyl acetate .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and nitrile introduction processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromopyridin-2-yl)-2-methylpropanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while cyclization reactions can produce fused heterocyclic compounds with potential biological activity .

Mechanism of Action

The mechanism of action of 2-(3-Bromopyridin-2-yl)-2-methylpropanenitrile involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and nitrile group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and the structure of the target molecule .

Comparison with Similar Compounds

Key Observations:

Core Structure Variations :

  • The target compound’s pyridine ring distinguishes it from phenyl () or pyrimidine () analogs. Bromine’s position (C3 in pyridine vs. C2 in phenyl derivatives) affects electronic properties and reactivity .
  • The nitrile group’s presence enables participation in click chemistry or hydrolysis to carboxylic acids, a feature shared across all analogs .

Functional Group Impact: Procyazine () incorporates a triazine ring and chlorine, enhancing herbicidal activity via inhibition of plant acetolactate synthase. 2-(5-Aminopyridin-2-yl)-2-methylpropanenitrile () uses an amino group for conjugation in OLEDs, contrasting with bromine’s role in electrophilic substitutions.

Applications: Brominated aromatic compounds (e.g., ) are prevalent in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for drug discovery . Methoxyphenyl and aminopyridinyl derivatives () find roles in materials science due to their electron-donating/withdrawing properties .

Biological Activity

2-(3-Bromopyridin-2-yl)-2-methylpropanenitrile is a chemical compound notable for its unique structural features, including a brominated pyridine ring and a nitrile functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

  • Molecular Formula : C₉H₈BrN
  • Molecular Weight : 212.07 g/mol
  • Structural Features : The presence of the bromine atom enhances the compound's reactivity, while the nitrile group contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The bromine atom and the nitrile group play crucial roles in binding to these targets, influencing the compound’s pharmacological effects.

Key Interaction Pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It has the potential to modulate receptor activity, which can lead to therapeutic effects.

Biological Activities

Research indicates that derivatives of this compound exhibit various biological activities:

  • Antimicrobial Properties : Studies have shown that compounds with similar structures possess significant antimicrobial activity against a range of pathogens.
  • Anticancer Activity : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation, particularly in models of leukemia and lymphoma.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits activity against Gram-positive and Gram-negative bacteria
AnticancerInhibits proliferation of leukemia and lymphoma cells
Enzyme InhibitionPotential inhibitor of key metabolic enzymes

Case Study: Anticancer Activity

In a study investigating the anticancer properties of related compounds, this compound was shown to significantly reduce cell viability in human leukemia cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways, suggesting its potential as a therapeutic agent in cancer treatment.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds such as:

Compound NameKey FeaturesBiological Activity
(3-Bromopyridin-2-yl)methanolHydroxyl group instead of nitrileModerate antimicrobial
(3-Bromopyridin-2-yl)methanamineAmino group enhances reactivityEnhanced anticancer effects

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